molecular formula C8H7NO4 B1583425 Methyl 2-nitrobenzoate CAS No. 606-27-9

Methyl 2-nitrobenzoate

Cat. No.: B1583425
CAS No.: 606-27-9
M. Wt: 181.15 g/mol
InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N
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Description

Methyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Solvent Interaction

  • Solute Descriptors and Solubility Prediction: The solubility of 2-methyl-3-nitrobenzoic acid in various solvents like alcohol, alkyl ether, and alkyl acetate is measured to calculate Abraham model solute descriptors. These descriptors enable predictions of the compound's solubility in additional organic solvents, suggesting its potential applications in various solvent-based processes (Hart et al., 2017).

Analytical Chemistry Applications

  • Gas Chromatography Analysis: A method for the quantitative determination of 2-methyl-3-nitrobenzoic acid through pretreatment with diazomethane and subsequent gas chromatography analysis has been described. This method is practical for monitoring the purity of this compound and could be useful in research and production settings (Xue & Nan, 2002).

Pharmaceutical Research

  • Identification of Genotoxic Impurities: A study focused on the development of an HPLC method for detecting and quantifying potential genotoxic impurities in lenalidomide drug substance, including various nitrobenzoate derivatives like methyl 2-(chloromethyl)-3-nitrobenzoate. This highlights the compound's relevance in assessing drug purity and safety (Gaddam et al., 2020).

Organic Synthesis

  • Synthesis of Methyl Anthranilate: A study discussed the synthesis of methyl anthranilate, using methyl 2-nitrobenzoate as a precursor. This process offers an environmentally friendly approach, highlighting the compound's use in organic synthesis (Jiang Weimin, 2007).

Other Applications

  • Tissue Sulfhydryl Group Determination

    A water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has been used to determine sulfhydryl groups in biological materials, indicating its utility in biochemical studies (Ellman, 1959).

  • Chromatographic Residue Analysis

    The compound's derivatives have been used in chromatographic analysis for residue determination in various samples, including soybeans, foliage, soil, milk, and liver, showing its application in agricultural and environmental studies (Alder et al., 1978).

  • Thermodynamic Modeling and Solubility Studies

    Research has been conducted on the solubility of 3-methyl-2-nitrobenzoic acid in organic solvents, contributing to thermodynamic modeling and understanding the dissolution properties of similar compounds (He et al., 2018).

Mechanism of Action

Target of Action

Methyl 2-nitrobenzoate is primarily targeted by the bacterial enzyme 2-nitroreductase NbaA . This enzyme initiates the degradation of 2-nitrobenzoate, a compound structurally similar to this compound .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . The carbonyl group in this compound is an electron-withdrawing group, which deactivates the benzene ring . When the ester carbonyl group is protonated by the solvent (H2SO4), its electron-withdrawing effect is further increased .

Biochemical Pathways

It is known that the compound is involved in nitration reactions, which can lead to the formation of nitroaromatic compounds . These compounds can have various effects on biochemical pathways, often inhibiting enzymatic activity or disrupting cellular processes.

Pharmacokinetics

Its physical properties, such as its molecular weight of 18115 g/mol and density of 1.28 g/mL at 25 °C , may influence its bioavailability and pharmacokinetics.

Result of Action

The result of this compound’s action is the formation of nitroaromatic compounds through nitration reactions . These compounds can have various effects at the molecular and cellular level, potentially disrupting normal cellular processes or inhibiting enzymatic activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the rate and extent of the nitration reactions in which this compound is involved . Additionally, the presence of other substances, such as solvents or catalysts, can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

methyl 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXPHVNMBPFOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060548
Record name Benzoic acid, 2-nitro-, methyl ester
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-27-9
Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Record name Benzoic acid, 2-nitro-, methyl ester
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Record name Benzoic acid, 2-nitro-, methyl ester
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Record name Methyl 2-nitrobenzoate
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Record name METHYL 2-NITROBENZOATE
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Synthesis routes and methods

Procedure details

A solution of 6-nitro-benzoic acid in benzene was treated with thionyl chloride (2.5 eq) and stirred at reflux for 8 h. After evaporation, the residue was dissolved in chloroform and then treated with methanol. After stirring at reflux for 3 h, the mixture was evaporated to afford compound 3.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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